
2-Phenylethyl 2-(methylamino)benzoate
説明
“2-Phenylethyl 2-(methylamino)benzoate” is a chemical compound with the CAS Number: 1308361-72-9 . It has a molecular weight of 255.32 .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI Code is1S/C16H17NO2/c1-17-15-10-6-5-9-14(15)16(18)19-12-11-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3 . Chemical Reactions Analysis
While specific reactions involving “this compound” are not available, esters in general can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also react with ammonia and primary or secondary alkyl amines to yield amides in a reaction called aminolysis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.32 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Antibacterial Activities
Research has shown that derivatives of methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate, which are structurally related to 2-Phenylethyl 2-(methylamino)benzoate, exhibit significant antibacterial activities. These derivatives have been tested against various bacterial strains and shown potential as potent inhibitors, suggesting a promising avenue for developing new antibacterial agents (Murthy et al., 2011).
Synthesis and Chemical Properties
Studies have explored the synthesis and chemical properties of compounds related to this compound. For instance, the deamination of amines to produce 2-Phenylethyl Benzoate via nitrosoamide decomposition has been documented, highlighting a key reaction pathway and intermediate products in organic chemistry (White, 2003).
Anti-hyperglycemic Action
Compounds structurally similar to this compound, such as BRL 26830, have been studied for their anti-hyperglycemic properties. These studies have demonstrated that such compounds can effectively lower blood glucose levels in animal models, making them potential candidates for treating diabetes (Sennitt et al., 1985).
Novel Chemical Transformations
Innovative chemical rearrangements involving compounds related to this compound have been reported. These studies provide insights into the potential for developing new synthetic pathways and understanding reaction mechanisms in organic chemistry (PeetNorton et al., 1980).
Synthesis and Antimicrobial Activity of Derivatives
Various derivatives of compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activities. These studies indicate that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential for developing new antimicrobial agents (Ghorab et al., 2017).
Iron-Catalyzed Benzylation
Research on iron-catalyzed benzylation of 1,3-dicarbonyl compounds, involving compounds related to this compound, has shown that these reactions can yield pharmaceutically interesting products. This highlights the utility of iron catalysis in organic synthesis, particularly in the production of compounds with potential therapeutic applications (Kischel et al., 2007).
特性
IUPAC Name |
2-phenylethyl 2-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-17-15-10-6-5-9-14(15)16(18)19-12-11-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLWUBJPVBSWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


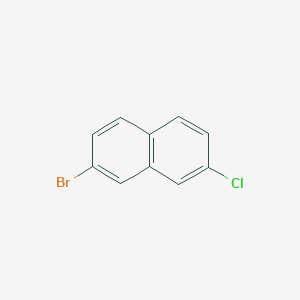
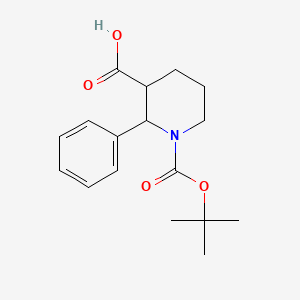
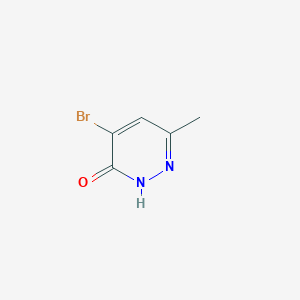
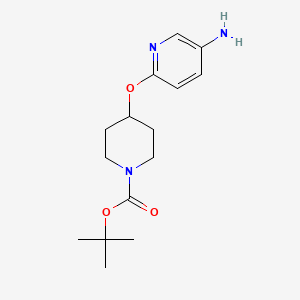
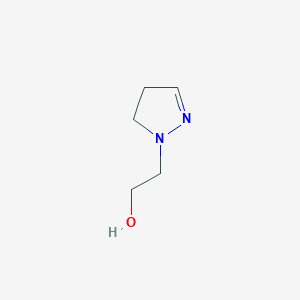
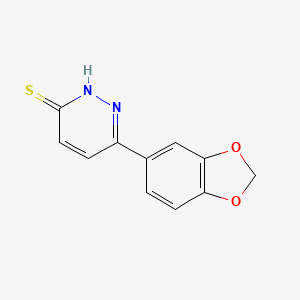
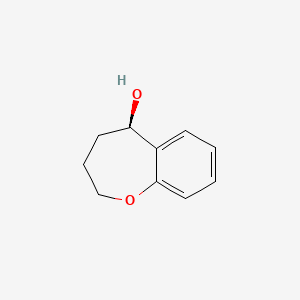

![2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B1524363.png)

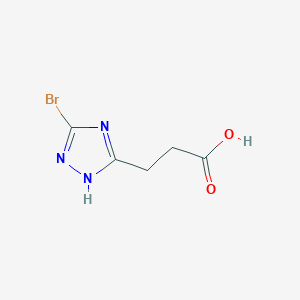
![2-Ethyl-2,8-diazaspiro[5.5]undecane](/img/structure/B1524368.png)
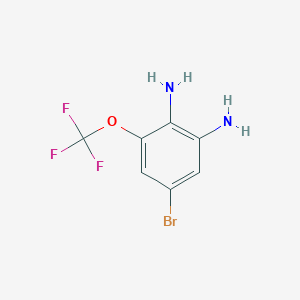
![2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid](/img/structure/B1524371.png)
